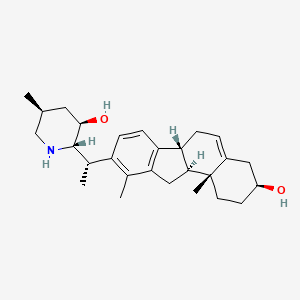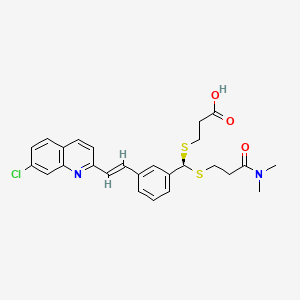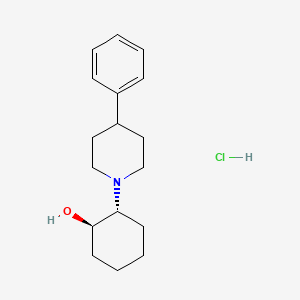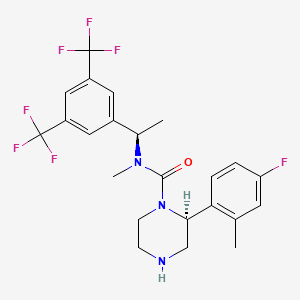
LCL161
Übersicht
Beschreibung
LCL-161 ist ein kleines Molekül, das als zweiter mitochondrien-abgeleiteter Aktivator von Caspase-Mimetika wirkt. Es ist vor allem für seine Fähigkeit bekannt, Inhibitoren von Apoptoseproteinen zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht. Diese Verbindung wurde umfassend auf ihr Potenzial hin untersucht, die Wirksamkeit der Strahlentherapie und Chemotherapie durch die Förderung des Absterbens von Krebszellen zu verbessern.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LCL-161 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung eines Thiazolrings und die Einführung einer Fluorbenzoylgruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von LCL-161 würde wahrscheinlich die Skalierung des Laborsyntheseverfahrens umfassen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung von Reinigungstechniken wie Kristallisation oder Chromatographie umfassen. Der Produktionsprozess müsste auch die behördlichen Standards erfüllen, um die Sicherheit und Wirksamkeit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
LCL-161 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von LCL-161 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln zum Auflösen der Reaktanten.
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von LCL-161 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So können Oxidationsreaktionen beispielsweise oxidierte Derivate erzeugen, während Substitutionsreaktionen Produkte mit unterschiedlichen funktionellen Gruppen ergeben können.
Wissenschaftliche Forschungsanwendungen
LCL-161 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Inhibitoren von Apoptoseproteinen und die Mechanismen der Apoptose zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Inhibitoren von Apoptoseproteinen in verschiedenen zellulären Prozessen und Krankheiten zu untersuchen.
Medizin: Es wird als potenzieller Therapeutikum für die Krebsbehandlung untersucht, insbesondere in Kombination mit Strahlentherapie und Chemotherapie.
Wirkmechanismus
LCL-161 entfaltet seine Wirkung durch Bindung an und Abbau von Inhibitoren von Apoptoseproteinen, wie z. B. zellulärem Inhibitor von Apoptoseprotein 1 und zellulärem Inhibitor von Apoptoseprotein 2. Dies führt zur Aktivierung der nicht-kanonischen Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Signalgebung und zur Hochregulierung von entzündungsfördernden Zytokinen. Das Ergebnis ist die Induktion von apoptotischem Zelltod durch sowohl caspase-abhängige als auch Tumornekrosefaktor-Alpha-vermittelte Pfade .
Wissenschaftliche Forschungsanwendungen
LCL-161 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of inhibitor of apoptosis proteins and the mechanisms of apoptosis.
Biology: It is used to investigate the role of inhibitor of apoptosis proteins in various cellular processes and diseases.
Medicine: It is being studied as a potential therapeutic agent for cancer treatment, particularly in combination with radiotherapy and chemotherapy.
Wirkmechanismus
LCL-161 exerts its effects by binding to and degrading inhibitor of apoptosis proteins, such as cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2. This leads to the activation of noncanonical nuclear factor kappa-light-chain-enhancer of activated B cells signaling and the upregulation of inflammatory cytokines. The result is the induction of apoptotic cell death through both caspase-dependent and tumor necrosis factor alpha-mediated pathways .
Safety and Hazards
LCL-161 is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LCL-161 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a thiazole ring and the introduction of a fluorobenzoyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of LCL-161 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The production process would also need to comply with regulatory standards to ensure the safety and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
LCL-161 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of LCL-161 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from the reactions of LCL-161 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield products with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Birinapant: Ein weiterer zweiter mitochondrien-abgeleiteter Aktivator von Caspase-Mimetika, der Inhibitoren von Apoptoseproteinen angreift.
Debio 1143: Eine Verbindung, die auch Inhibitoren von Apoptoseproteinen hemmt und in der Krebstherapie Potenzial gezeigt hat.
GDC-0152: Ein kleinmolekularer Inhibitor von Inhibitoren von Apoptoseproteinen mit ähnlichen Wirkmechanismen.
Einzigartigkeit von LCL-161
LCL-161 ist einzigartig in seiner Fähigkeit, humane Papillomavirus-negative Plattenepithelkarzinomzellen des Kopf- und Halsbereichs bevorzugt zu radiosensibilisieren, was es zu einem vielversprechenden Kandidaten für die Kombinationstherapie mit Strahlentherapie macht . Zusätzlich unterscheidet sich seine orale Bioverfügbarkeit und seine Fähigkeit, Apoptose über mehrere Pfade zu induzieren, von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFGVNKHCLJJO-SSKFGXFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025866 | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005342-46-0 | |
| Record name | LCL-161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCL-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LCL-161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


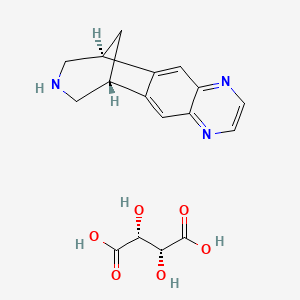
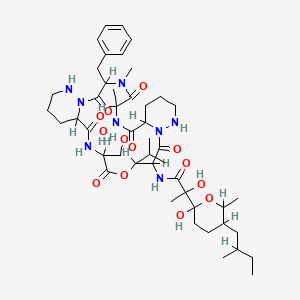
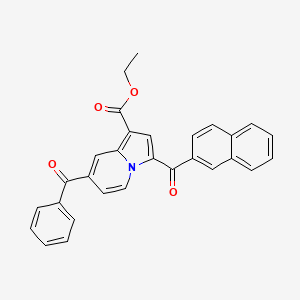
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
